AACOCF3

概要

説明

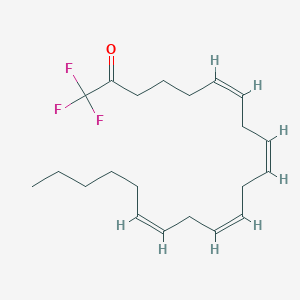

アラキドン酸トリフルオロメタンは、アラキドン酸トリフルオロメチルケトンとしても知られており、アラキドン酸の合成アナログです。この化合物は、アラキドン酸のカルボキシル基がトリフルオロメチルケトン基に置換されているのが特徴です。 主に、膜リン脂質からアラキドン酸を放出する酵素である細胞質ホスホリパーゼA2(cPLA2)の強力で選択的な阻害剤としての役割で知られています .

2. 製法

合成経路と反応条件: 一般的な方法の1つは、特定の条件下でアラキドン酸をトリフルオロメチルケトン試薬と反応させることで、目的の生成物を得ることです .

工業生産方法: 工業生産方法の詳細については、広く文書化されていませんが、合成は一般的に、大規模生産向けに最適化された、ラボ規模の合成と同じ原理に従います。 これには、より効率的な触媒、最適化された反応条件、および高収率と純度を確保するための精製技術の使用が含まれる場合があります .

科学的研究の応用

Arachidonyltrifluoromethane has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study the inhibition of phospholipase A2 and related enzymatic pathways.

Biology: The compound is employed in research on cellular signaling pathways involving arachidonic acid and its metabolites.

Medicine: Arachidonyltrifluoromethane is investigated for its potential therapeutic effects in conditions such as neurodegenerative diseases, cardiovascular diseases, and inflammatory disorders.

Industry: It is used in the development of pharmaceuticals and as a research tool in various biochemical assays .

作用機序

アラキドン酸トリフルオロメタンの主な作用機序は、細胞質ホスホリパーゼA2(cPLA2)の阻害です。この酵素を阻害することにより、この化合物は、膜リン脂質からのアラキドン酸の放出を阻止し、炎症性エイコサノイドの産生を減少させます。 この阻害は、トリフルオロメチルケトン基がcPLA2の活性部位に結合して、その酵素活性をブロックすることによって達成されます .

類似の化合物:

アラキドン酸: アラキドン酸トリフルオロメタンの天然前駆体であり、さまざまな細胞プロセスに関与しています。

トリフルオロメチルケトン誘導体: さまざまな酵素を阻害する、同様のトリフルオロメチルケトン基を持つ他の化合物。

ホスホリパーゼA2阻害剤: 合成阻害剤と天然阻害剤の両方を含む、ホスホリパーゼA2酵素を阻害する化合物群

独自性: アラキドン酸トリフルオロメタンは、85 kDaの細胞質ホスホリパーゼA2(cPLA2)を選択的に阻害することで、独自のものです。この選択性は、cPLA2関連の経路や疾患に焦点を当てた研究において、貴重なツールとなっています。 細胞に透過してcPLA2を選択的に阻害する能力は、より幅広いまたはあまり選択的でない効果を持つ可能性のある他の阻害剤とは異なります .

生化学分析

Biochemical Properties

Arachidonyl trifluoromethyl ketone interacts with the 85-kDa cytosolic phospholipase A2 (cPLA2), serving as a potent and selective slow binding inhibitor . It blocks the production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets .

Cellular Effects

Arachidonyl trifluoromethyl ketone has been shown to inhibit glucose-induced insulin secretion from isolated rat islets . It also has effects on U937 cells and platelets, inhibiting the release of arachidonic acid .

Molecular Mechanism

The molecular mechanism of Arachidonyl trifluoromethyl ketone involves its interaction with cPLA2. It acts as a slow binding inhibitor, blocking the production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets .

Dosage Effects in Animal Models

In animal models, specifically ApoE–/– mice fed a high cholesterol diet, Arachidonyl trifluoromethyl ketone administered at a dosage of 10 mg/kg significantly reduced the expression of type III collagen protein .

Metabolic Pathways

Arachidonyl trifluoromethyl ketone is involved in the metabolic pathway of arachidonic acid. It acts as an inhibitor of cPLA2, blocking the production of arachidonate and 12-hydroxyeicosatetraenoic acid .

準備方法

Synthetic Routes and Reaction Conditions: One common method is the reaction of arachidonic acid with trifluoromethyl ketone reagents under specific conditions to achieve the desired product .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimization for larger-scale production. This may involve the use of more efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

化学反応の分析

反応の種類: アラキドン酸トリフルオロメタンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を生成する可能性があります。

還元: 還元反応は、トリフルオロメチルケトン基を他の官能基に変換することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化されたケトンが生成される場合がありますが、還元によってアルコールまたは他の還元された形態が生成される可能性があります .

4. 科学研究への応用

アラキドン酸トリフルオロメタンは、次のものを含む、幅広い科学研究への応用があります。

化学: ホスホリパーゼA2とその関連する酵素経路の阻害を研究するためのツールとして使用されます。

生物学: この化合物は、アラキドン酸とその代謝産物を含む細胞シグナル伝達経路の研究で使用されています。

医学: アラキドン酸トリフルオロメタンは、神経変性疾患、心血管疾患、炎症性疾患などの疾患における潜在的な治療効果について調査されています。

類似化合物との比較

Arachidonic Acid: The natural precursor to arachidonyltrifluoromethane, involved in various cellular processes.

Trifluoromethyl Ketone Derivatives: Other compounds with similar trifluoromethyl ketone groups that inhibit different enzymes.

Phospholipase A2 Inhibitors: A class of compounds that inhibit phospholipase A2 enzymes, including both synthetic and natural inhibitors

Uniqueness: Arachidonyltrifluoromethane is unique due to its specific inhibition of the 85 kDa cytosolic phospholipase A2 (cPLA2). This selectivity makes it a valuable tool in research focused on cPLA2-related pathways and diseases. Its ability to permeate cells and selectively inhibit cPLA2 distinguishes it from other inhibitors that may have broader or less specific effects .

生物活性

AACOCF3, or arachidonyl trifluoromethyl ketone, is a potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2), an enzyme critical in the release of arachidonic acid (AA) and the subsequent synthesis of eicosanoids. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases (CVD) and neuroinflammatory conditions.

This compound functions as a slow-binding inhibitor of cPLA2, demonstrating high selectivity and potency. Its mechanism involves the modification of the enzyme's active site, preventing the hydrolysis of phospholipids and thus reducing AA release. This action is significant because AA is a precursor for various inflammatory mediators, including prostaglandins and leukotrienes.

Inhibition of Vascular Calcification

Research has shown that this compound effectively inhibits vascular calcification in vivo. In a study involving cholecalciferol-overload mouse models, this compound treatment led to a significant reduction in osteogenic/chondrogenic transdifferentiation markers such as Msx2, Cbfa1, and Alpl in human aortic smooth muscle cells (HAoSMCs). The compound also reduced calcium deposition significantly when HAoSMCs were exposed to high-phosphate conditions, indicating its potential to mitigate vascular calcification associated with CVD .

Case Studies and Experimental Findings

- Vascular Injury Protection : In vitro studies demonstrated that this compound inhibited phosphate-induced calcification in HAoSMCs by suppressing the expression of osteogenic markers. This was paralleled by reduced arachidonic acid release, suggesting that cPLA2 inhibition is directly related to the protective effects observed against vascular injury .

- Neuroinflammation : this compound has been evaluated for its effects on neuroinflammation. In models of neurodegenerative diseases, it was found to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated microglial cells. This suggests that this compound may have therapeutic potential in treating conditions characterized by neuroinflammation .

Comparative Data on Biological Activity

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Research Implications

The findings surrounding this compound suggest that it may serve as a novel therapeutic agent for managing conditions linked to cPLA2 activity. Its ability to inhibit vascular calcification could make it valuable in treating CVD, while its effects on neuroinflammation open avenues for research into neurodegenerative diseases.

特性

IUPAC Name |

(6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-6,9,12,15-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(25)21(22,23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWROONZUDKYKG-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017144 | |

| Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149301-79-1 | |

| Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149301-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonyltrifluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149301791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arachidonyltrifluoromethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARACHIDONYLTRIFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00XIW1CR0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Arachidonyl Trifluoromethyl Ketone (AACOCF3) acts as a slow- and tight-binding inhibitor of cytosolic phospholipase A2 (cPLA2) [, ]. It binds directly to the enzyme [], forming a charged hemiketal in the active site [], and prevents the enzyme from cleaving phospholipids, particularly those containing arachidonic acid (AA) [, ]. This inhibition reduces the release of AA and subsequently the production of downstream inflammatory mediators like prostaglandins and leukotrienes [, , , , , , , ]. Inhibiting cPLA2 activity with this compound has shown several downstream effects in various cell types and disease models:

- Reduced inflammation: this compound attenuates inflammation and tissue injury in models of spinal cord injury [, ], lung injury [, ], and ischemia-reperfusion injury [].

- Suppressed tumor growth: this compound can suppress tumor growth by inhibiting angiogenesis [] and by directly affecting tumor cell survival [, , ].

- Modulation of cell signaling: this compound can influence cell signaling pathways, including the ERK1/2 pathway [, ], p38 MAPK pathway [], and NF-κB pathway [, ].

- Altered ion channel activity: In certain cell types, this compound can modulate ion channel activity, such as L-type Ca2+ channels [] and K+ channels [, , ].

A:

- Spectroscopic Data: While the provided papers do not detail complete spectroscopic data for this compound, [] describes using 19F and 13C NMR experiments to study its interaction with cPLA2. They observed a 13C NMR chemical shift value of 101.0 ppm for the carbonyl carbon of the enzyme-bound inhibitor, suggesting it exists as a charged hemiketal.

ANone: The provided research focuses primarily on the biological activity and mechanism of action of this compound. Information regarding its material compatibility and stability under various conditions (temperature, pH, solvents, etc.) is not discussed.

- Elucidating cPLA2 function: this compound helps researchers understand the roles of cPLA2 in various cellular processes, such as inflammation, signal transduction, and cell death [, , , , , , , , ].

- Developing therapeutic strategies: By inhibiting cPLA2, this compound shows potential as a starting point for developing drugs targeting inflammation, cancer, and other diseases [, , , , , , , ].

ANone: The provided research papers do not delve into the computational chemistry or modeling of this compound. There is no mention of specific simulations, calculations, or QSAR models developed for this compound.

ANone: While dedicated SAR studies are not presented, several papers offer insights into the structural features important for this compound's activity:

- Trifluoromethyl ketone group: This moiety is essential for potent inhibition of cPLA2, likely through the formation of a stable hemiketal with the enzyme's active site serine [, ].

- Arachidonyl chain: The presence of the arachidonyl chain significantly enhances this compound's inhibitory potency compared to shorter-chain analogues, highlighting the importance of structural mimicry to the natural arachidonic acid substrate [, ].

- COOH group modifications: Replacing the COOH group with other functionalities (COCH3, CH(OH)CF3, CHO, or CONH2) abolishes or significantly reduces cPLA2 inhibition, indicating its critical role in binding [].

ANone: The provided papers primarily focus on this compound's biological activity and do not offer detailed information about its stability under various conditions (temperature, pH, light exposure, etc.) or strategies for formulation to improve stability, solubility, or bioavailability.

ANone: The available research papers primarily focus on this compound's mechanism of action, downstream effects, and potential as a tool for studying cPLA2. They do not cover aspects related to SHE regulations, detailed PK/PD analysis, toxicity profiles, drug delivery strategies, or other applied aspects of drug development.

ANone: While the papers do not provide a complete historical overview, they highlight some key milestones in this compound research:

- Early 1990s: this compound emerges as a potent and relatively selective inhibitor of cPLA2 [, ], enabling researchers to investigate the role of this enzyme in various cellular processes.

- Mid-1990s to early 2000s: Research using this compound unravels the involvement of cPLA2 in inflammation, cell signaling, and cell death in various cell types and disease models [, , , , , , , , , , , , , ].

- Recent years: Studies continue to explore the therapeutic potential of targeting cPLA2 with this compound and related compounds, particularly in the context of cancer and inflammatory diseases [, , , , , , , ].

ANone: Yes, this compound research exemplifies cross-disciplinary collaboration:

- Biochemistry and Enzymology: Understanding this compound's interaction with cPLA2 [, ] and the enzyme's role in AA metabolism [, , ] are fundamental to its use.

- Cell Biology and Immunology: this compound research has significantly advanced our understanding of cPLA2 in inflammation [, , , , , , , ], signal transduction [, , , , ], and cell death [, ].

- Pharmacology and Drug Development: The use of this compound as a pharmacological tool has fueled the exploration of cPLA2 as a therapeutic target for cancer [, , , ], inflammatory diseases [, , , , ], and other conditions [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。